molecular formula C21H23N5O B6492209 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1326841-49-9

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B6492209
CAS No.: 1326841-49-9
M. Wt: 361.4 g/mol
InChI Key: MHUZTKPJMZYAEL-UHFFFAOYSA-N
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Description

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound. Its structure includes a phenylpiperazine moiety and a triazole ring, making it a compound of interest in various scientific fields due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves a multi-step process:

  • Formation of Triazole Ring

    • Starting from a 4-ethylphenylhydrazine derivative, the triazole ring is formed by a cycloaddition reaction with an alkyne, producing 1-(4-ethylphenyl)-1H-1,2,3-triazole.

    • Conditions: Use of a Cu(I) catalyst in a solvent like dimethyl sulfoxide (DMSO).

  • Carbonylation

    • The triazole compound is then treated with carbonyl reagents to introduce the carbonyl group.

    • Conditions: Utilizing reagents like phosgene or triphosgene under controlled temperature and pressure conditions.

  • Formation of Piperazine Derivative

    • The phenylpiperazine is synthesized separately, involving the reaction of phenylhydrazine with ethylene diamine.

    • Conditions: Solvent conditions like ethanol and a reflux setup.

  • Coupling Reaction

    • Finally, the triazole and piperazine intermediates are coupled together using a condensation reaction.

    • Conditions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods: Scaling up the synthetic process for industrial production would typically involve optimizing the reaction conditions for higher yield and purity, implementing continuous flow reactors, and ensuring safety measures for handling toxic reagents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • Reaction with oxidizing agents such as potassium permanganate can oxidize the ethyl group to a carboxylic acid derivative.

  • Reduction

    • Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

  • Substitution

    • Halogenation reactions using reagents like bromine can substitute hydrogen atoms on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate in acidic conditions.

  • Reducing Agents: Lithium aluminum hydride in dry ether.

  • Halogenation: Bromine in dichloromethane.

Major Products:

  • Oxidation: Corresponding carboxylic acid derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • As a ligand in coordination chemistry due to the presence of nitrogen atoms in the triazole and piperazine rings.

Biology:

  • Potential as a biochemical probe for studying enzyme interactions given its complex structure.

Medicine:

  • Investigated for potential therapeutic activities such as antitumor, antiviral, and antifungal properties.

Industry:

  • Used as an intermediate in the synthesis of more complex pharmaceutical compounds and specialty chemicals.

Mechanism of Action

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine exerts its effects primarily through its interaction with biological molecules:

Molecular Targets and Pathways:

  • Enzyme Inhibition: : The triazole ring can bind to the active sites of certain enzymes, inhibiting their function.

  • Receptor Binding: : The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

  • DNA Interaction: : It can intercalate into DNA strands, affecting transcription and replication processes.

Comparison with Similar Compounds

  • 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine

  • 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Uniqueness:

  • The specific combination of the ethyl group on the phenyl ring and the phenylpiperazine structure differentiates it, potentially leading to unique interactions and activities compared to its analogs.

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine stands out in its class of compounds, offering intriguing possibilities across several scientific domains. Its unique structure invites ongoing research and exploration.

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUZTKPJMZYAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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